The Thrombin Receptor Activating Peptide TRAP-14: A Technical Guide to its Chemical Structure, Signaling, and Experimental Analysis
The Thrombin Receptor Activating Peptide TRAP-14: A Technical Guide to its Chemical Structure, Signaling, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic peptide TRAP-14, a potent agonist of the Protease-Activated Receptor 1 (PAR1). TRAP-14 mimics the action of thrombin, the primary physiological activator of PAR1, by functioning as a tethered ligand that induces receptor signaling. This document details the chemical structure of TRAP-14, its mechanism of action through various G-protein signaling cascades, and provides detailed protocols for key experimental assays used to characterize its activity. Quantitative data on its potency is presented, and its signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to be a valuable resource for researchers in the fields of hematology, thrombosis, and drug development.
Chemical Structure of TRAP-14
TRAP-14, also known as Thrombin Receptor Activator Peptide 14, is a synthetic 14-amino acid peptide. It corresponds to the new N-terminal sequence of the human PAR1 receptor that is unmasked after cleavage by thrombin at the Arg41-Ser42 peptide bond.
The primary amino acid sequence of TRAP-14 is: H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-OH [1]
This can be represented by the one-letter code: SFLLRNPNDKYEPF [1]
TRAP-14 is often synthesized and used experimentally as a trifluoroacetate (B77799) salt.
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₈₁H₁₁₈N₂₀O₂₃ | [1] |
| Molecular Weight | 1739.95 g/mol | [1] |
| CAS Number | 137339-65-2 | [1] |
Mechanism of Action and Signaling Pathways
TRAP-14 functions as a selective agonist for Protease-Activated Receptor 1 (PAR1), a member of the G-protein coupled receptor (GPCR) superfamily.[2] Unlike the native ligand thrombin, which proteolytically cleaves the N-terminus of PAR1 to reveal a tethered ligand, TRAP-14 directly binds to the receptor and activates it, initiating downstream signaling cascades.[2]
The activation of PAR1 by TRAP-14 leads to the engagement of multiple heterotrimeric G-proteins, primarily Gαq, Gα12/13, and Gαi.
Gαq Signaling Pathway
The Gαq pathway is a principal mediator of TRAP-14-induced platelet activation.
Figure 1: TRAP-14 induced Gαq signaling pathway.
Gα12/13 Signaling Pathway
The Gα12/13 pathway is primarily involved in the regulation of the actin cytoskeleton, leading to platelet shape change.
Figure 2: TRAP-14 induced Gα12/13 signaling pathway.
Gαi Signaling Pathway
The Gαi pathway contributes to platelet activation by reducing the levels of the inhibitory second messenger, cyclic AMP (cAMP).
Figure 3: TRAP-14 induced Gαi signaling pathway.
Quantitative Data
The potency of TRAP-14 in inducing platelet activation has been quantified, providing a key metric for its biological activity.
| Parameter | Agonist | Value | Cell Type | Reference |
| EC₅₀ (Platelet Aggregation) | TRAP-14 amide | 24 ± 1.7 µM | Human Platelets | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of TRAP-14.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function and is commonly used to measure TRAP-14-induced platelet aggregation.
Objective: To quantify the aggregation of platelets in response to TRAP-14.
Materials:
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TRAP-14 amide
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Whole blood from healthy, consenting donors
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3.2% Sodium Citrate (B86180) tubes
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Phosphate-Buffered Saline (PBS)
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Light transmission aggregometer
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Aggregation cuvettes with stir bars
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Centrifuge
Procedure:
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Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
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Collect whole blood into 3.2% sodium citrate tubes.
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To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.
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Carefully aspirate the upper PRP layer and transfer to a new tube.
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To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The supernatant is the PPP.
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Aggregometer Setup:
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Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
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Aggregation Assay:
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Pipette a defined volume of PRP (e.g., 450 µL) into an aggregation cuvette containing a magnetic stir bar.
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Pre-warm the cuvette at 37°C for at least 2 minutes.
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Add the desired concentration of TRAP-14 to the cuvette to initiate aggregation. A typical concentration range to determine a dose-response curve is 1-100 µM.[1]
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Record the change in light transmission for 5-10 minutes.
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Data Analysis:
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The primary endpoint is the maximal percentage of aggregation.
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The slope of the aggregation curve represents the rate of aggregation.
Figure 4: Experimental workflow for LTA.
RhoA Activation Assay
This assay is used to measure the activation of the small GTPase RhoA, a key downstream effector of the Gα12/13 pathway.
Objective: To determine if TRAP-14 induces the activation of RhoA.
Materials:
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RhoA Activation Assay Biochem Kit (e.g., from Cytoskeleton, Inc. or similar)
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Cell line expressing PAR1 (e.g., platelets, endothelial cells)
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TRAP-14
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Cell lysis buffer
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Rhotekin-RBD beads
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Antibodies against RhoA
Procedure:
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Cell Culture and Stimulation:
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Culture cells to the desired confluency.
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Stimulate cells with TRAP-14 for a specified time. Include an unstimulated control.
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Cell Lysis:
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Lyse the cells with ice-cold lysis buffer containing protease inhibitors.
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Clarify the lysates by centrifugation.
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Pull-down of Active RhoA:
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Incubate the cell lysates with Rhotekin-RBD beads, which specifically bind to the active, GTP-bound form of RhoA.
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Wash the beads to remove non-specifically bound proteins.
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Western Blot Analysis:
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Elute the bound proteins from the beads.
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Separate the proteins by SDS-PAGE and transfer to a membrane.
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Probe the membrane with an anti-RhoA antibody to detect the amount of activated RhoA.
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Analyze a portion of the total cell lysate to determine the total amount of RhoA.
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Data Analysis:
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Quantify the band intensities for activated RhoA and total RhoA.
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The level of RhoA activation is expressed as the ratio of activated RhoA to total RhoA.
Figure 5: Experimental workflow for RhoA activation assay.
Adenylyl Cyclase Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity, which leads to a decrease in cAMP levels, a hallmark of Gαi signaling.
Objective: To determine if TRAP-14 inhibits adenylyl cyclase activity.
Materials:
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Cell line expressing PAR1 and a Gαi-coupled adenylyl cyclase
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TRAP-14
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Forskolin (B1673556) (an adenylyl cyclase activator)
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cAMP assay kit (e.g., ELISA-based)
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Cell lysis buffer
Procedure:
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Cell Culture and Treatment:
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Culture cells in a multi-well plate.
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Pre-treat cells with TRAP-14 at various concentrations.
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Stimulate the cells with forskolin to activate adenylyl cyclase. Include a control without forskolin.
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Cell Lysis:
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Lyse the cells to release intracellular cAMP.
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cAMP Quantification:
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Measure the concentration of cAMP in the cell lysates using a competitive ELISA-based cAMP assay kit according to the manufacturer's instructions.
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Data Analysis:
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Calculate the percentage of inhibition of forskolin-stimulated cAMP production by TRAP-14 at each concentration.
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Determine the IC₅₀ value of TRAP-14 for adenylyl cyclase inhibition by plotting the percentage of inhibition against the logarithm of the TRAP-14 concentration.
Figure 6: Experimental workflow for adenylyl cyclase inhibition assay.
Conclusion
TRAP-14 is a valuable pharmacological tool for studying the activation and signaling of PAR1. Its well-defined chemical structure and its ability to potently and selectively activate PAR1 make it an indispensable reagent in thrombosis and hemostasis research. The detailed understanding of its signaling through Gq, G12/13, and Gi pathways, coupled with robust experimental protocols, provides a solid foundation for further investigation into the physiological and pathological roles of PAR1 activation and for the development of novel therapeutics targeting this receptor.
